2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4-one class, featuring a 4-fluorobenzyl group at the N3 position and a thioacetamide side chain at C2. The 4-fluorobenzyl substituent enhances lipophilicity, which may influence pharmacokinetics, while the thioacetamide moiety provides a reactive site for target engagement .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-5-3-10(4-6-11)8-21-15(23)12-2-1-7-19-14(12)20-16(21)24-9-13(18)22/h1-7H,8-9H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWVMZZGWPTCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the nucleophilic addition of a thiol group to a pyrido[2,3-d]pyrimidine derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that this class of compounds may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide have shown efficacy against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorobenzyl group or variations in the thioacetamide moiety can significantly influence biological activity. For example, substituents that enhance lipophilicity may improve cellular uptake and bioavailability .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of related compounds and evaluated their anticancer properties. The lead compound, structurally similar to this compound, demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The study concluded that the compound's thioacetamide group plays a vital role in its antimicrobial mechanism by interfering with key bacterial enzymes involved in cell wall biosynthesis .
Mechanism of Action
The mechanism of action of 2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Pyrido[2,3-d]pyrimidin vs. Thieno[2,3-d]pyrimidin: The target compound's pyrido[2,3-d]pyrimidin core (nitrogen at positions 1 and 3) contrasts with thieno[2,3-d]pyrimidin derivatives (sulfur at position 2). This substitution may reduce electron density, affecting interactions with enzymes like kinases or antimicrobial targets . Example: Compound 4j (thieno[2,3-d]pyrimidin core) exhibited antimicrobial activity (inhibition zones: 12–18 mm) against S. aureus and E. coli, but pyrido analogs' activity remains unexplored in the evidence .
Substituent Variations
Benzyl Group Modifications
- 4-Methoxybenzyl (Compound 20 in ): The methoxy group increases electron-donating effects, possibly altering binding kinetics in kinase inhibition assays .
- 3-Chloro-4-fluorophenyl (Compound 4j ): Introduces steric bulk and electronegativity, correlating with antimicrobial efficacy (77% yield, 214–215°C melting point) .
Acetamide-Linked Groups
- N-(3-Methoxyphenyl) (): Compound 451468-35-2 has a methoxy group on the phenyl ring, reducing polarity (density: 1.35 g/cm³) compared to the target compound’s fluorobenzyl .
- N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl) (Compound 20 ): The trifluoromethyl group increases metabolic stability, a feature absent in the target compound .
Physicochemical Properties
Biological Activity
The compound 2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a derivative of pyrido[2,3-d]pyrimidine, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 345.39 g/mol. The structure features a thioacetamide functional group attached to a pyrido[2,3-d]pyrimidine core.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Anticancer Properties : Many derivatives in this class have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .
- Anti-inflammatory Effects : Some studies have reported that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. The inhibition of COX-1 and COX-2 has been associated with reduced production of prostaglandins, leading to anti-inflammatory effects .
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Enzyme Inhibition : The inhibition of specific enzymes such as COX and other kinases is a common mechanism that leads to reduced cellular proliferation and inflammation.
- DNA Interaction : Some pyrimidine derivatives have been shown to intercalate with DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes in cancer cells .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Activity :
Data Table
The following table summarizes the biological activities and corresponding IC50 values for selected derivatives related to the compound :
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine Derivative A | MCF-7 | 10.79 | Enzyme inhibition |
| Pyrido[2,3-d]pyrimidine Derivative B | HEPG2 | 10.28 | DNA intercalation |
| Pyrido[2,3-d]pyrimidine Derivative C | COX Inhibition | 11.60 | COX enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
